molecular formula C28H22O10 B1264733 Scirpusin C

Scirpusin C

Cat. No.: B1264733
M. Wt: 518.5 g/mol
InChI Key: MXKNWJGLXBWKHE-MEYGYVAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scirpusin C is a natural stilbenoid compound identified as a resveratrol dimer. It belongs to the Scirpusin family of oligostilbenes, which also includes Scirpusin A (a resveratrol dimer) and Scirpusin B (a piceatannol dimer). Stilbenoids from this family are widely distributed in various plant species, including Vitis and Muscadinia species, coconut, Passiflora edulis (passion fruit), and sedges of the Cyperaceae family like Scirpus maritimus . While the specific biological activities and research applications of this compound are not yet detailed in the available scientific literature, other Scirpusins are known to possess crucial biological activities. Related compounds have shown potential for radical scavenging and antioxidant activity, anti-adipogenic (anti-obesity) effects by inhibiting lipid accumulation, neuroprotective properties, and arginase inhibitory effects . The antioxidant mechanism of Scirpusins is theorized to involve multiple pathways, including Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF) . The investigation of this compound represents an opportunity for further research to elucidate its unique mechanistic pathways and potential research applications. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C28H22O10

Molecular Weight

518.5 g/mol

IUPAC Name

5-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-6,7-dihydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2,3-triol

InChI

InChI=1S/C28H22O10/c29-16-3-12(4-17(30)10-16)1-2-13-7-22(35)26(37)28-23(13)24(14-5-18(31)11-19(32)6-14)27(38-28)15-8-20(33)25(36)21(34)9-15/h1-11,24,27,29-37H/b2-1+/t24-,27+/m0/s1

InChI Key

MXKNWJGLXBWKHE-MEYGYVAISA-N

Isomeric SMILES

C1=C(C=C(C=C1O)O)/C=C/C2=CC(=C(C3=C2[C@@H]([C@H](O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O

Canonical SMILES

C1=C(C=C(C=C1O)O)C=CC2=CC(=C(C3=C2C(C(O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O

Synonyms

scirpusin C

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

1. Antioxidant Activity
Scirpusin C exhibits significant antioxidant properties, which are crucial for combating oxidative stress—a factor implicated in various chronic diseases. Research indicates that stilbenoids like this compound can scavenge free radicals and enhance the body’s antioxidant defenses, thereby protecting cells from damage .

2. Neuroprotective Effects
Studies have demonstrated that this compound may play a role in neuroprotection. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer’s disease. The compound also exhibits protective effects against amyloid-beta-induced neurotoxicity in neuronal cell models .

3. Cardiovascular Benefits
Research indicates that this compound can enhance coronary flow through mechanisms involving nitric oxide production and vasodilating prostanoids. This suggests potential applications in treating cardiovascular diseases by improving blood flow and reducing vascular resistance .

4. Anti-Obesity Potential
this compound has been included in studies evaluating the efficacy of extracts from Cyperus rotundus for weight management. These studies suggest that the compound may help reduce body weight and lipid levels by inhibiting adipocyte differentiation and promoting lipid metabolism .

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on cognitive function using a scopolamine-induced memory impairment model in mice. Results indicated that pretreatment with this compound significantly improved learning behaviors compared to controls, highlighting its potential as a neuroprotective agent .

Case Study 2: Cardiovascular Effects

In isolated rat hearts, this compound was administered to assess its impact on coronary flow. The results showed a concentration-dependent increase in coronary flow, demonstrating its potential use in managing cardiovascular conditions .

Case Study 3: Weight Management

A clinical trial assessed the efficacy of Cyperus rotundus extract containing this compound on obese individuals over 90 days. Participants experienced significant reductions in body weight and waist circumference, suggesting that this compound may aid in obesity management .

Chemical Reactions Analysis

Contextual Background on Scirpusin Derivatives

Scirpusin A and B are naturally occurring stilbenoid dimers derived from piceatannol, primarily isolated from Passiflora edulis (passion fruit) and Cyperus rotundus (nutgrass) . Their chemical reactivity is defined by:

  • Oxidative coupling : Formation via enzymatic dimerization of piceatannol .

  • Hydroxyl group reactivity : Participation in hydrogen bonding and redox reactions, contributing to antioxidant properties .

  • π-π interactions : Stabilization of complexes with biomolecules (e.g., Aβ peptides) via aromatic stacking .

Hypothetical Reactivity of Scirpusin C

If this compound shares structural similarities with Scirpusin A/B, its reactivity could be inferred as follows:

Reaction Type Expected Mechanism Potential Products
Oxidative Coupling Enzymatic or chemical dimerization via phenolic radicals.Higher-order oligomers (e.g., tetramers) .
Glycosylation Attachment of sugar moieties to hydroxyl groups.Glycosylated derivatives for enhanced solubility .
Esterification Reaction with acyl chlorides or anhydrides at hydroxyl sites.Acetylated or benzoylated analogs .
Metal Chelation Coordination with transition metals (e.g., Zn²⁺, Fe³⁺) via catechol groups.Metal complexes with altered bioactivity .
Radical Scavenging Hydrogen atom transfer (HAT) or single-electron transfer (SET) from phenolic groups.Stabilized radicals or quinones .

Comparative Analysis of Scirpusin A/B Reactivity

While this compound remains uncharacterized, the reactivity of Scirpusin A/B provides insights:

  • Scirpusin B forms stable complexes with Aβ peptides via hydrogen bonding and hydrophobic interactions (binding energy: −35.6 kcal/mol) .

  • Scirpusin A exhibits singlet oxygen quenching (rate constant: ka=4.68×109L mol1s1k_a=4.68\times 10^9\,\text{L mol}^{-1}\text{s}^{-1}) .

  • Both compounds undergo pH-dependent degradation in aqueous solutions, with stability optimized at pH 6–7 .

Research Gaps and Recommendations

The absence of data on this compound highlights critical gaps:

  • Synthetic pathways : Targeted synthesis of this compound analogs for structure-activity studies.

  • Chromatographic profiling : Development of HPLC/LC-MS protocols to isolate and identify this compound from natural sources .

  • Biological assays : Evaluation of anti-inflammatory, antioxidant, or neuroprotective properties relative to Scirpusin A/B .

Q & A

Q. What frameworks support transparent reporting of this compound research?

  • Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use platforms like Zenodo for supplementary materials .

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